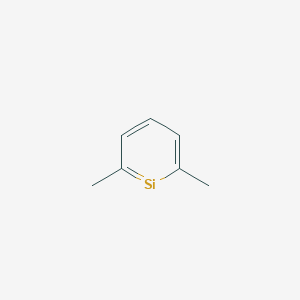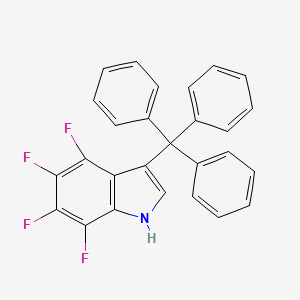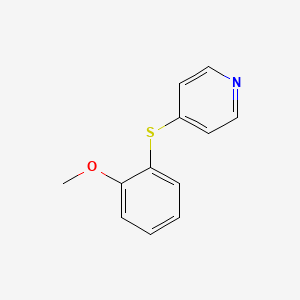![molecular formula C30H50N2O4 B12591864 N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine CAS No. 500701-73-5](/img/structure/B12591864.png)
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine is a synthetic compound that belongs to the class of N-acyl amino acids This compound is characterized by the presence of a hexadecanoyl group attached to the amino group of a benzoyl-L-leucine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine typically involves the acylation of benzoyl-L-leucine with hexadecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete acylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadecanoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new N-acyl amino acids with different acyl groups.
Wissenschaftliche Forschungsanwendungen
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(Hexadecanoylamino)methyl]benzoyl}-L-leucine can be compared with other N-acyl amino acids, such as:
N-benzoyl-L-leucine: Lacks the hexadecanoyl group, making it less hydrophobic and potentially less effective in certain applications.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a bromophenyl group, which can confer different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the hexadecanoyl and benzoyl-L-leucine moieties, making it a versatile compound for various research applications.
Eigenschaften
CAS-Nummer |
500701-73-5 |
|---|---|
Molekularformel |
C30H50N2O4 |
Molekulargewicht |
502.7 g/mol |
IUPAC-Name |
(2S)-2-[[4-[(hexadecanoylamino)methyl]benzoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C30H50N2O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(33)31-23-25-18-20-26(21-19-25)29(34)32-27(30(35)36)22-24(2)3/h18-21,24,27H,4-17,22-23H2,1-3H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1 |
InChI-Schlüssel |
HMQZRMNTLZPWMG-MHZLTWQESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)N[C@@H](CC(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC=C(C=C1)C(=O)NC(CC(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Isothiazolecarboxamide, 3-[(1-phenylpropyl)thio]-5-(3-pyridinylamino)-](/img/structure/B12591794.png)
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)




![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![1,4-Dimethyl-2,3,5,6-tetraphenylbicyclo[2.2.1]heptan-7-one](/img/structure/B12591856.png)

![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
